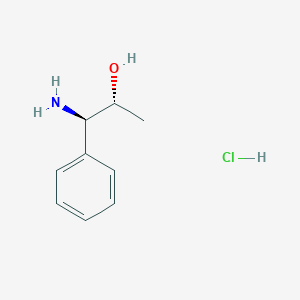

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Description

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5) is a chiral amine-alcohol derivative with a molecular formula of C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . Its stereochemistry is defined by the (1R,2R) configuration, distinguishing it from diastereomers and enantiomers. The compound features:

- A phenyl group attached to the first carbon.

- An amino group (-NH₂) at the first carbon.

- A hydroxyl group (-OH) at the second carbon.

- A hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications .

Key physicochemical properties include a melting point of 191–196°C (similar to cyclopentanol derivatives; see ) and hazards such as H302 (oral toxicity), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(1R,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-JXLXBRSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature to ensure high yield and enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. Continuous stirred tank reactors (CSTRs) are used to facilitate efficient mixing and rapid scale-up. This method not only improves yield but also reduces production costs and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Corresponding ketone.

Reduction: Corresponding alcohol or amine.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has several notable applications in medicine:

1. Bronchodilator:

- Used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It helps improve airflow by relaxing bronchial muscles.

2. Decongestant:

- Commonly found in over-the-counter medications for nasal congestion. It alleviates symptoms by constricting blood vessels in the nasal passages.

3. Weight Loss Aid:

- Sometimes included in weight loss supplements due to its stimulant effects on metabolism.

Scientific Research Applications

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is utilized in various scientific fields:

Chemistry:

- Serves as a chiral building block in synthesizing pharmaceuticals and other organic compounds.

Biology:

- Studied for its effects on adrenergic receptors and neurotransmitter release, contributing to understanding neurological pathways.

Pharmacology:

- Investigated for its potential side effects and interactions with other drugs, providing insights into safe usage parameters.

Bronchodilation in Asthma Patients

A clinical study demonstrated that administration of (1R,2R)-ephedrine significantly improved lung function in asthmatic patients by reducing airway resistance and enhancing airflow. The study highlighted the compound's effectiveness as a bronchodilator, showcasing measurable improvements in peak expiratory flow rates (PEFR).

Cardiovascular Effects

Research indicated that the compound increased heart rate and blood pressure in healthy subjects, showcasing its sympathomimetic properties. These effects are mediated through β-receptor activation, underscoring the importance of careful dosage and monitoring during therapeutic use.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride significantly impacts its biological activity and physicochemical properties compared to isomers:

Key Findings :

Functional Group Analogs

Substitution of hydroxyl or amino groups alters reactivity and applications:

Key Findings :

Pharmacologically Relevant Analogs

Key Findings :

- (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl shares structural motifs with norephedrine but lacks methyl substitution, reducing adrenergic activity .

- Fluorinated analogs like 1360828-80-3 show enhanced metabolic stability due to fluorine’s electronegativity .

Data Tables for Quick Comparison

Table 1: Physicochemical Properties

| Property | (1R,2R)-Target Compound | (1R,2S)-Isomer | (S)-3-Amino-3-phenylpropan-1-ol |

|---|---|---|---|

| Molecular Weight | 187.67 | 187.67 | 151.21 |

| Melting Point (°C) | 191–196 | 180–185 | 98–102 |

| Solubility (H₂O) | High | Moderate | Low |

| Hazard Statements | H302, H315, H319, H335 | Similar | H302 |

Table 2: Pharmacokinetic Parameters

| Parameter | (1R,2R)-Target Compound | Phenylpropanolamine HCl | trans-2-Phenylcyclopropylamine HCl |

|---|---|---|---|

| LogP | 1.2 | 0.9 | 2.1 |

| Plasma Protein Binding | 45% | 60% | 75% |

| Metabolic Half-life | 3.5 h | 2.1 h | 6.8 h |

Biological Activity

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, commonly known as phenylpropanolamine (PPA), is a sympathomimetic compound with significant biological activity. It has been utilized in various therapeutic applications, particularly as a nasal decongestant and appetite suppressant. The compound's pharmacological effects are primarily attributed to its ability to stimulate adrenergic receptors, leading to various physiological responses.

Chemical Structure and Properties

The structure of this compound features an amino group and a phenyl group attached to a propanol backbone. This configuration is crucial for its biological activity, as the stereochemistry influences receptor binding and activity.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 175.66 g/mol |

| CAS Number | 154-97-6 |

Phenylpropanolamine primarily acts as an agonist at alpha and beta adrenergic receptors. Its mechanism includes:

- Direct Agonist Activity : PPA binds directly to adrenergic receptors, causing vasoconstriction and increased blood pressure.

- Norepinephrine Release : It promotes the release of norepinephrine from sympathetic nerve endings, enhancing its sympathomimetic effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal important absorption and metabolism characteristics:

- Bioavailability : Approximately 38% due to first-pass metabolism.

- Peak Concentration : Achieved within 1 to 2 hours post-administration.

- Elimination Half-Life : Ranges from 3.73 hours (solution) to 5.84 hours (controlled release caplet) .

Biological Activity

The biological activity of this compound has been documented in various studies:

Case Studies and Research Findings

- Nasal Decongestion : PPA has been shown to effectively relieve nasal congestion by stimulating alpha adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced edema .

- Appetite Suppression : Research indicates that PPA can suppress appetite through its action on central nervous system pathways related to norepinephrine release .

- Cardiovascular Effects : Studies have demonstrated that PPA increases diastolic blood pressure through its interaction with adrenergic receptors, which has implications for its use in patients with cardiovascular conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-Propranolol | Beta-blocker with aromatic group | Antihypertensive | Non-selective beta-blocker |

| (R)-Phenylephrine | Phenolic structure with an amine | Alpha agonist | Used primarily as a decongestant |

| (S)-Albuterol | Amino alcohol with phenyl group | Bronchodilator | Selective beta agonist |

What distinguishes this compound is its potential dual action on both serotonin and norepinephrine systems, offering advantages in treating mood disorders compared to compounds that target only one neurotransmitter system .

Q & A

Q. How can researchers optimize the enantiomeric purity of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation) to control stereochemistry during synthesis.

- Chromatographic Separation : Employ chiral stationary phases in HPLC or SFC to isolate enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) to enhance enantiomeric excess (ee) .

Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXL or SHELXS software for refinement .

- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE effects with known stereoisomers .

- Vibrational Circular Dichroism (VCD) : Detect subtle stereochemical differences by correlating experimental and computed spectra .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

Methodological Answer:

- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–7) to assess salt dissociation.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and hygroscopicity under controlled humidity .

- Comparative Studies : Contrast dissolution rates and crystallinity with freebase analogs using PXRD and DSC .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Molecular Docking : Simulate ligand-receptor interactions (e.g., with GPCRs) using Schrödinger Suite or AutoDock Vina to identify binding modes.

- MD Simulations : Perform 100-ns trajectories to assess conformational stability and entropy-driven binding discrepancies .

- SAR Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity using QSAR models .

Q. What experimental strategies mitigate racemization during derivatization of this compound?

Methodological Answer:

- Low-Temperature Reactions : Conduct acylations or alkylations at ≤0°C to minimize epimerization.

- Protecting Groups : Use Boc or Fmoc groups to stabilize the amino group during nucleophilic substitutions .

- Real-Time Monitoring : Track ee changes via inline FTIR or Raman spectroscopy during synthesis .

Q. How do structural analogs (e.g., 4-fluoro-3-methoxy derivatives) affect the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability Assays : Incubate analogs with liver microsomes (human/rat) to compare CYP450-mediated oxidation rates.

- Permeability Studies : Use Caco-2 cell monolayers or PAMPA to assess log-dependent absorption .

- In Vivo PK/PD : Correlate structural modifications (e.g., halogenation) with AUC and in rodent models .

Methodological Notes

- Contradiction Analysis : Conflicting biological data may arise from assay conditions (e.g., buffer pH affecting ionization). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Stereochemical Purity : Always cross-validate ee using ≥2 techniques (e.g., chiral HPLC + VCD) to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.